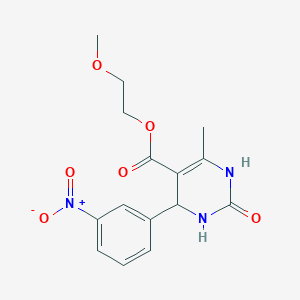

![molecular formula C25H21N7O4 B2427802 3-(4-(3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-羰基)-2H-色满-2-酮 CAS No. 920414-22-8](/img/structure/B2427802.png)

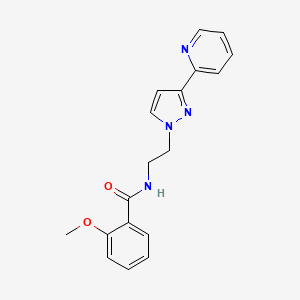

3-(4-(3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-羰基)-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

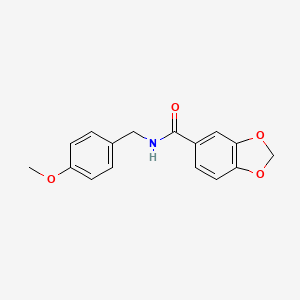

The compound “3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a family of compounds that have been found to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .

Synthesis Analysis

The synthesis of similar compounds has been achieved using Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction was used with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo .

Chemical Reactions Analysis

The compound has been found to inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression, and induce apoptosis . Another study found that similar compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

科学研究应用

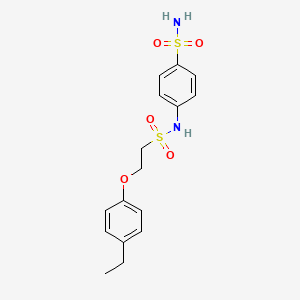

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. For instance, Badr et al. synthesized 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs and found that they exhibited good antibacterial activity against Staphylococcus aureus . Further investigations have also demonstrated antitumor activities against human cancer cell lines .

Antimicrobial Properties

The triazolothiadiazine derivatives have shown potential as antimicrobial agents. These compounds can inhibit the growth of bacteria and fungi. For example, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli . Further studies are needed to explore their full spectrum of antimicrobial activity.

Antiviral Properties

While limited data exist, some triazolothiadiazine derivatives have demonstrated antiviral activity. Researchers have observed effects against certain viruses, although further studies are necessary to validate their potential as antiviral agents.

未来方向

Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. For example, one study suggests that similar compounds could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity . Another study suggests that these compounds could be developed into potent urease inhibitors .

作用机制

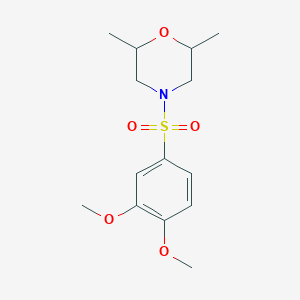

Target of Action

The primary target of this compound is USP28 , a protein that plays a crucial role in various cellular processes . The compound binds to USP28 and directly affects its protein levels .

Mode of Action

The compound binds reversibly to USP28, showing selectivity over other proteins such as USP7 and LSD1 . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

The compound’s interaction with USP28 affects several biochemical pathways. By inhibiting USP28, it can disrupt the cell cycle, particularly at the S phase . This disruption can lead to a decrease in cell proliferation and an increase in apoptosis .

Result of Action

The compound’s action results in significant cellular changes. It can inhibit cell proliferation and induce apoptosis . In addition, it can suppress the expression of certain proteins, such as EGFR .

属性

IUPAC Name |

3-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O4/c1-35-18-8-6-17(7-9-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16-4-2-3-5-20(16)36-25(19)34/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZPUAQMFEJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2427740.png)

![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)